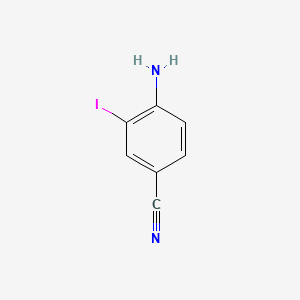

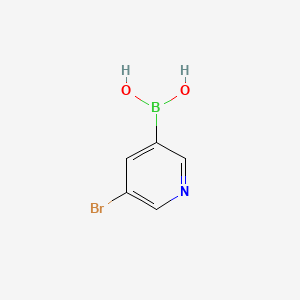

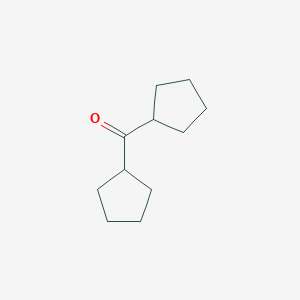

![molecular formula C13H17N3OS B1275694 5-[(3,4-dimetilfenoxi)metil]-4-etil-4H-1,2,4-triazol-3-tiol CAS No. 588673-94-3](/img/structure/B1275694.png)

5-[(3,4-dimetilfenoxi)metil]-4-etil-4H-1,2,4-triazol-3-tiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-[(3,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives These compounds are known for their diverse biological activities and are often used in various fields such as medicinal chemistry, agriculture, and materials science

Aplicaciones Científicas De Investigación

5-[(3,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

Agriculture: The compound is explored for its use as a fungicide or herbicide, leveraging its biological activity to protect crops.

Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as corrosion inhibitors or polymer additives.

Mecanismo De Acción

Target of Action

The compound 5-[(3,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol is chemically similar to metaxalone . Metaxalone has no direct action on the contractile mechanism of striated muscle, the motor end plate, or the nerve fiber .

Mode of Action

It is suggested that it may act by causing CNS depression . This means it likely reduces neuronal activity in the brain, which can lead to effects such as sedation and muscle relaxation.

Pharmacokinetics

The pharmacokinetics of metaxalone, a similar compound, have been studied. Peak plasma concentrations of metaxalone occur approximately 3 hours after a 400 mg oral dose under fasted conditions . Metaxalone concentrations decline log-linearly with a terminal half-life of 9.0 ± 4.8 hours . Doubling the dose from 400 mg to 800 mg results in a roughly proportional increase in metaxalone exposure .

Action Environment

Environmental factors such as the presence of food can influence the action of this compound. For instance, the presence of a high fat meal at the time of drug administration increased the peak plasma concentrations (Cmax) and area under the curve (AUC) of metaxalone . Time-to-peak concentration (Tmax) was also delayed and terminal half-life was decreased under fed conditions compared to fasted .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

Introduction of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic substitution reaction, where a suitable phenol derivative reacts with a halomethyl triazole intermediate.

Ethylation: The ethyl group is introduced through an alkylation reaction using ethyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

5-[(3,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Disulfides or sulfonic acids.

Reduction: Dihydrotriazoles.

Substitution: Various substituted triazole derivatives.

Comparación Con Compuestos Similares

Similar Compounds

- 4-Benzyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol

- 5-Benzyl-4-methyl-4H-1,2,4-triazole-3-thiol

- 4-Benzyl-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

5-[(3,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of a triazole ring, phenoxy group, and ethyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Propiedades

IUPAC Name |

3-[(3,4-dimethylphenoxy)methyl]-4-ethyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3OS/c1-4-16-12(14-15-13(16)18)8-17-11-6-5-9(2)10(3)7-11/h5-7H,4,8H2,1-3H3,(H,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTXPCGMKEKORRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)COC2=CC(=C(C=C2)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40397027 |

Source

|

| Record name | 5-[(3,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588673-94-3 |

Source

|

| Record name | 5-[(3,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

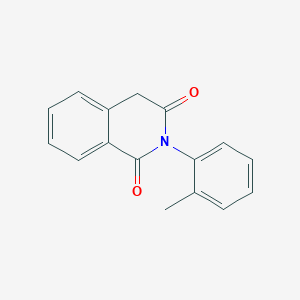

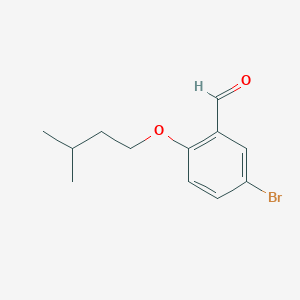

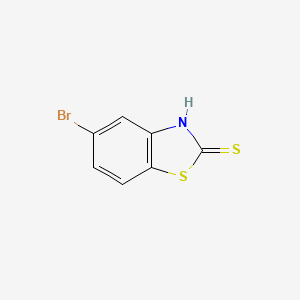

![5-bromo-1H-indole-3-carbaldehyde N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B1275620.png)

![2-[(Butylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1275647.png)